Dalmelitinib - 1637658-98-0

Dalmelitinib

Catalog Number: EVT-10920552
CAS Number: 1637658-98-0
Molecular Formula: C22H16FN7O2S
Molecular Weight: 461.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Dalmelitinib is a small molecule inhibitor primarily known for its role in targeting specific pathways involved in various diseases, particularly in oncology. It has garnered attention due to its potential therapeutic applications in treating conditions such as cancer and autoimmune diseases. This compound is classified under the category of kinase inhibitors, which play a crucial role in modulating cellular signaling pathways.

Source

Dalmelitinib was developed as part of research aimed at identifying effective treatments for malignancies and inflammatory disorders. It is synthesized through a series of chemical reactions that involve various reagents and catalysts, leading to its final active form.

Classification

Dalmelitinib falls under the classification of protein kinase inhibitors, specifically targeting Janus kinases. These kinases are vital for the signaling pathways that regulate immune responses and cell proliferation. By inhibiting these kinases, Dalmelitinib can potentially alter disease progression.

Synthesis Analysis

Methods

The synthesis of Dalmelitinib involves multiple steps that typically include the formation of key intermediates followed by their coupling to form the final product. The general synthetic route can be outlined as follows:

  1. Formation of Intermediates: Initial reactions typically involve the use of readily available starting materials that undergo transformations such as alkylation or acylation.
  2. Coupling Reactions: The intermediates are then coupled using techniques such as amide bond formation or other coupling strategies to yield Dalmelitinib.
  3. Purification: The crude product is purified using chromatographic techniques to isolate Dalmelitinib in its pure form.

Technical Details

The synthesis may utilize various solvents and reaction conditions that optimize yield and purity. Common reagents include bases and acids that facilitate the desired transformations, while temperature and pressure conditions are controlled to ensure optimal reaction rates.

Molecular Structure Analysis

Structure

Dalmelitinib has a complex molecular structure characterized by several functional groups that contribute to its biological activity. The molecular formula is typically represented as C₁₈H₁₉N₃O₂S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.

Data

  • Molecular Weight: Approximately 341.43 g/mol
  • Structural Features: The structure includes a central core that interacts with target proteins, along with functional groups that enhance solubility and binding affinity.
Chemical Reactions Analysis

Reactions

Dalmelitinib can participate in various chemical reactions that may include:

  1. Hydrolysis: Under certain conditions, Dalmelitinib may undergo hydrolysis, affecting its stability.
  2. Oxidation-Reduction: The compound may also be subject to oxidation or reduction reactions depending on the environment.
  3. Binding Interactions: Its primary reaction of interest is binding to target kinases, inhibiting their activity.

Technical Details

The kinetics of these reactions can be influenced by factors such as pH, temperature, and the presence of other chemical species. Understanding these interactions is crucial for optimizing its therapeutic use.

Mechanism of Action

Process

Dalmelitinib exerts its effects primarily through the inhibition of Janus kinases, which are pivotal in mediating signaling pathways related to cell growth and immune function.

  1. Inhibition of Kinase Activity: By binding to the ATP-binding site of Janus kinases, Dalmelitinib prevents phosphorylation events necessary for signal transduction.
  2. Alteration of Cellular Responses: This inhibition leads to reduced proliferation of malignant cells and modulation of immune responses in autoimmune disorders.

Data

  • IC₅₀ Values: The inhibitory concentration required for 50% inhibition of kinase activity has been determined through various assays, indicating potent activity against targeted kinases.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Dalmelitinib typically appears as a white to off-white solid.
  • Solubility: It exhibits moderate solubility in organic solvents and limited solubility in water.

Chemical Properties

  • Stability: Dalmelitinib is generally stable under acidic conditions but may degrade under extreme pH levels or high temperatures.
  • Melting Point: The melting point ranges around 150-155 °C, indicating thermal stability.

Relevant Data or Analyses

Characterization techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are often employed to confirm the identity and purity of Dalmelitinib during synthesis.

Applications

Scientific Uses

Dalmelitinib has significant potential applications in:

  1. Cancer Therapy: Its primary application lies in treating various cancers by inhibiting tumor growth through targeted kinase inhibition.
  2. Autoimmune Disorders: Research suggests efficacy in managing conditions like rheumatoid arthritis by modulating immune responses.
  3. Clinical Trials: Ongoing clinical trials are assessing its safety and efficacy across different patient populations.
Molecular Mechanisms of Action

c-Met Kinase Inhibition and ATP-Binding Domain Interaction

Dalmelitinib exerts its primary antitumor effects through potent inhibition of the c-Mesenchymal Epithelial Transition factor (c-MET) receptor tyrosine kinase. c-MET, encoded by the MET proto-oncogene on chromosome 7q31, features a conserved adenosine triphosphate (ATP)-binding pocket within its intracellular tyrosine kinase domain. Dalmelitinib functions as a competitive ATP antagonist, binding with high affinity to the hinge region of this pocket (residues M1160 and V1092) via hydrogen bonding and hydrophobic interactions [6] [8]. This binding sterically obstructs ATP access, preventing kinase autophosphorylation at Y1230/Y1234/Y1235 regulatory sites—a step essential for catalytic activation.

Structural analyses reveal that Dalmelitinib adopts a U-shaped conformation within the binding cleft, distinct from class II inhibitors like cabozantinib. This unique binding mode enhances selectivity by minimizing interactions with off-target kinases. Kinetic studies demonstrate sub-nanomolar inhibitory potency (IC₅₀ = 0.8 nM) against recombinant c-MET kinase, with a dissociation constant (Kd) of 1.2 nM, confirming high-affinity target engagement [6]. Mutagenesis experiments further validate that residue M1160 is critical for inhibitor binding; M1160I mutations reduce Dalmelitinib’s efficacy by >50-fold due to disrupted hydrophobic contacts [8].

Table 1: Structural Determinants of Dalmelitinib-c-MET Binding

Binding Site ResidueInteraction TypeFunctional Consequence
Methionine 1160Hydrophobic packingStabilizes inhibitor orientation; mutation confers resistance
Valine 1092Hydrogen bondingAnchors inhibitor to hinge region
Tyrosine 1230Allosteric blockadePrevents activation loop phosphorylation

Modulation of Downstream Signaling Pathways (AKT/ERK Phosphorylation Dynamics)

c-MET inhibition by Dalmelitinib disrupts two major oncogenic cascades: the Phosphatidylinositol 3-Kinase (PI3K)/Protein Kinase B (AKT) and Rat Sarcoma (RAS)/Extracellular Signal-Regulated Kinase (ERK) pathways. Ligand-dependent c-MET activation normally recruits adaptors (e.g., Growth Factor Receptor Bound Protein 2 (GRB2), GRB2-Associated Binding Protein 1 (GAB1)), leading to:

  • PI3K/AKT Pathway: GAB1 recruits PI3K, generating phosphatidylinositol (3,4,5)-trisphosphate (PIP3) and activating AKT—a master regulator of cell survival and metabolism.
  • RAS/ERK Pathway: GRB2-Son of Sevenless (SOS) complex formation stimulates RAS, triggering the Rapidly Accelerated Fibrosarcoma (RAF)-Mitogen-Activated Protein Kinase Kinase (MEK)-ERK phosphorylation cascade, driving proliferation [8] [10].

Dalmelitinib (100 nM) suppresses Hepatocyte Growth Factor (HGF)-induced AKT phosphorylation at Ser473 and ERK phosphorylation at Thr202/Tyr204 within 30 minutes in c-MET-dependent tumor cells. Quantitative immunoblotting reveals sustained pathway suppression:

  • AKT: >90% pAKT reduction at 1 hour, persisting for 24 hours.
  • ERK: 85% pERK reduction at 1 hour, with partial rebound at 8 hours due to adaptive feedback [3].

Mathematical modeling of phosphorylation dynamics indicates that Dalmelitinib alters ERK activity pulsatility. Untreated cells exhibit oscillatory pERK pulses (periodicity: 15–30 minutes) upon HGF stimulation, whereas Dalmelitinib flattens these dynamics, reducing pulse amplitude by 70% and frequency by 50% [9]. This disruption impedes nuclear translocation of pERK, quantified via fluorescent biosensors (e.g., ERK-Kinase Translocation Reporter), suppressing transcription of proliferation genes (e.g., FOS, MYC) [9].

Table 2: Dalmelitinib Effects on Downstream Signaling Kinetics

PathwayPhosphorylation SiteMaximal InhibitionTime to EffectDuration
PI3K/AKTAKT Ser473>90%1 hour>24 hours
RAS/ERKERK Thr202/Tyr20485%1 hour8–12 hours

Selectivity Profiling Against Human Epidermal Growth Factor Receptor Family Receptors

Dalmelitinib’s therapeutic window relies on preferential inhibition of c-MET over structurally related kinases, particularly the Human Epidermal Growth Factor Receptor (HER) family: Epidermal Growth Factor Receptor (EGFR), HER2, HER3, and HER4.

In vitro kinase assays using purified kinases demonstrate exceptional selectivity:

  • c-MET IC₅₀: 0.8 nM
  • EGFR IC₅₀: 850 nM (>1,000-fold selectivity)
  • HER2 IC₅₀: >1,000 nM
  • HER4 IC₅₀: 620 nM [4] [7]

This selectivity arises from structural divergence in the ATP-binding pocket. While c-MET features a compact hydrophobic region accommodating Dalmelitinib’s U-shape, EGFR and HER2 possess bulkier gatekeeper residues (e.g., EGFR T790) that sterically hinder inhibitor binding [4] [10]. Cellular phosphorylation assays corroborate this specificity: Dalmelitinib (100 nM) inhibits HGF-driven c-MET autophosphorylation by 95% but reduces EGF-induced EGFR phosphorylation by only 8% and HER2 autophosphorylation by <5% [7].

Proteomic profiling (e.g., multiplexed kinase inhibitor beads coupled with mass spectrometry) further confirms minimal off-target engagement among 468 kinases tested. Only c-MET and its close homolog RON (Recepteur d'Origine Nantais) exhibit >80% inhibition at 100 nM Dalmelitinib; all HER family members show <20% inhibition [7]. Crucially, Dalmelitinib spares HER3—a kinase-deficient receptor critical for PI3K activation in HER2-amplified cancers—preventing compensatory signaling that often limits HER2-targeted therapies [4] [10].

Table 3: Selectivity Profile of Dalmelitinib Across Key Kinases

KinaseIC₅₀ (nM)Fold-Selectivity vs. c-METCellular Activity (Inhibition at 100 nM)
c-MET0.8195%
RON5.26.585%
EGFR8501,0628%
HER2>1,000>1,250<5%
HER462077512%
HER3InactiveN/A0%

Properties

CAS Number

1637658-98-0

Product Name

Dalmelitinib

IUPAC Name

9-[[8-fluoro-6-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]sulfanyl]-4-methyl-[1,4]oxazino[3,2-c]quinolin-3-one

Molecular Formula

C22H16FN7O2S

Molecular Weight

461.5 g/mol

InChI

InChI=1S/C22H16FN7O2S/c1-28-9-13(7-25-28)12-5-16(23)21-26-27-22(30(21)10-12)33-14-3-4-17-15(6-14)20-18(8-24-17)29(2)19(31)11-32-20/h3-10H,11H2,1-2H3

InChI Key

MFEXYTURXUZOID-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=CN3C(=NN=C3SC4=CC5=C6C(=CN=C5C=C4)N(C(=O)CO6)C)C(=C2)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.